molecular formula C12H19N3O B8264853 (E)-3-(Dimethylamino)-1-(1-isopropyl-2-methyl-1H-imidazol-5-yl)prop-2-en-1-one

(E)-3-(Dimethylamino)-1-(1-isopropyl-2-methyl-1H-imidazol-5-yl)prop-2-en-1-one

Cat. No.: B8264853
M. Wt: 221.30 g/mol
InChI Key: FIFORGYAAQMQQM-VOTSOKGWSA-N
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Description

(E)-3-(Dimethylamino)-1-(1-isopropyl-2-methyl-1H-imidazol-5-yl)prop-2-en-1-one is a synthetic organic compound that features a dimethylamino group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(Dimethylamino)-1-(1-isopropyl-2-methyl-1H-imidazol-5-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Formation of the Enone Structure: The enone structure can be formed through aldol condensation reactions involving appropriate aldehydes and ketones.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group or the enone structure.

    Reduction: Reduction reactions can target the enone structure, converting it into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the imidazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazoles or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: Studied for its ability to bind to specific receptors in biological systems.

Medicine

    Drug Development: Investigated for its potential as a pharmaceutical agent.

    Therapeutic Applications: Potential use in the treatment of various diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action of (E)-3-(Dimethylamino)-1-(1-isopropyl-2-methyl-1H-imidazol-5-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to its biological or chemical effects. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(Dimethylamino)-1-(1-ethyl-2-methyl-1H-imidazol-5-yl)prop-2-en-1-one: Similar structure with an ethyl group instead of an isopropyl group.

    (E)-3-(Dimethylamino)-1-(1-isopropyl-2-ethyl-1H-imidazol-5-yl)prop-2-en-1-one: Similar structure with an ethyl group on the imidazole ring.

Uniqueness

The uniqueness of (E)-3-(Dimethylamino)-1-(1-isopropyl-2-methyl-1H-imidazol-5-yl)prop-2-en-1-one lies in its specific functional groups and their arrangement, which can lead to unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(2-methyl-3-propan-2-ylimidazol-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9(2)15-10(3)13-8-11(15)12(16)6-7-14(4)5/h6-9H,1-5H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFORGYAAQMQQM-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C(C)C)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(N1C(C)C)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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